1,3-Dithiane-2-carboxaldehyde

Reagent handling Long-term storage stability Process chemistry

1,3-Dithiane-2-carboxaldehyde (also named 2-formyl-1,3-dithiane) is a heterocyclic organosulfur compound bearing a six-membered 1,3-dithiane ring with a formyl substituent at the C-2 position. It serves as both a protected glyoxal equivalent and a latent formyl anion synthon (umpolung), making it a versatile C2 building block in carbohydrate synthesis, natural product total synthesis, and porphyrin chemistry.

Molecular Formula C5H8OS2
Molecular Weight 148.3 g/mol
CAS No. 34906-12-2
Cat. No. B1619785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dithiane-2-carboxaldehyde
CAS34906-12-2
Molecular FormulaC5H8OS2
Molecular Weight148.3 g/mol
Structural Identifiers
SMILESC1CSC(SC1)C=O
InChIInChI=1S/C5H8OS2/c6-4-5-7-2-1-3-8-5/h4-5H,1-3H2
InChIKeyWRYSGNLHKMDHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dithiane-2-carboxaldehyde (CAS 34906-12-2): A Dual-Function Masked Glyoxal Equivalent for Umpolung and Electrophilic Formylation


1,3-Dithiane-2-carboxaldehyde (also named 2-formyl-1,3-dithiane) is a heterocyclic organosulfur compound bearing a six-membered 1,3-dithiane ring with a formyl substituent at the C-2 position [1]. It serves as both a protected glyoxal equivalent and a latent formyl anion synthon (umpolung), making it a versatile C2 building block in carbohydrate synthesis, natural product total synthesis, and porphyrin chemistry [2]. Its solid physical state (mp 34–38 °C), chair conformation with equatorial formyl group, and dual electrophilic/nucleophilic reactivity distinguish it from close analogs such as the five-membered 1,3-dithiolane-2-carboxaldehyde or oxygen-based glyoxal equivalents [3].

Why Analogs Cannot Substitute: Key Differentiation of 1,3-Dithiane-2-carboxaldehyde from 1,3-Dithiolane-2-carboxaldehyde and Other Protected Glyoxal Reagents


Substituting 1,3-dithiane-2-carboxaldehyde with its five-membered ring analog (1,3-dithiolane-2-carboxaldehyde) or oxygen-based equivalents (dimethoxyacetaldehyde) introduces critical liabilities. The dithiolane analog is an oil at room temperature requiring storage below 0 °C under anhydrous conditions to prevent decomposition, whereas the dithiane compound is a shelf-stable crystalline solid (mp 34–38 °C) [1]. More fundamentally, the dithiolane lacks the capacity for subsequent C-2 deprotonation and umpolung alkylation because the formyl proton is already substituted; only the dithiane compound retains the acidic C-2 proton (pKa ≈ 31 in parent dithiane) required for generating the nucleophilic acyl anion equivalent after initial formyl group transformation [2]. Dimethoxyacetaldehyde offers only electrophilic glyoxal reactivity without any latent nucleophilic character, restricting its synthetic utility to single-mode transformations . These reactivity and handling disparities make generic substitution scientifically indefensible in multi-step sequences.

Quantitative Differentiation Evidence: 1,3-Dithiane-2-carboxaldehyde vs Closest Analogs and Alternatives


Thermal Stability and Physical Form: Crystalline Solid (mp 34–38 °C) vs Room-Temperature-Unstable Oil for the 1,3-Dithiolane Analog

1,3-Dithiane-2-carboxaldehyde is a crystalline solid with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg, making it stable at room temperature in closed containers . By direct contrast, the five-membered ring analog 1,3-dithiolane-2-carboxaldehyde (CAS 89281-64-1) is a colorless or pale yellow oil (bp 77–80 °C at 1.3 mmHg) that is explicitly documented as not stable at room temperature and requires long-term storage below 0 °C under anhydrous conditions [1]. This ~38 °C difference in ambient physical state translates into a categorical handling advantage for the dithiane compound in procurement, inventory management, and multi-step synthetic workflows where reagent decomposition prior to use is unacceptable.

Reagent handling Long-term storage stability Process chemistry

Conformational Preorganization: Chair Conformation with Equatorial Formyl in 1,3-Dithiane vs Envelope Conformation in 1,3-Dithiolane

X-ray crystallographic analysis of 1,3-dithiane-2-carboxaldehyde reveals that the six-membered 1,3-dithiane ring adopts a well-defined chair conformation with the formyl group occupying an equatorial position . This contrasts with the five-membered 1,3-dithiolane-2-carboxaldehyde, which adopts a dynamically fluxional envelope/puckered conformation characteristic of five-membered sulfur heterocycles [1]. The chair conformation places the aldehyde carbonyl in a sterically accessible, stereoelectronically defined orientation, providing predictable facial selectivity in nucleophilic additions. The equatorial formyl also minimizes 1,3-diaxial interactions that could compromise diastereoselectivity in subsequent transformations.

X-ray crystallography Conformational analysis Stereoelectronic effects

Porphyrin Formylation Under Basic vs Acidic Conditions: Quantitative 5-Dithianyldipyrromethane Preparation vs Vilsmeier Limitations

In porphyrin meso-functionalization, 2-formyl-1,3-dithiane enables formyl group introduction under basic condensation conditions, directly yielding porphyrins with up to four dithianyl residues. Critically, 5-dithianyldipyrromethane was prepared quantitatively as a key building block [1]. The alternative Vilsmeier formylation—the most widely used electrophilic method—requires strongly acidic conditions (POCl₃/DMF), works only with Ni(II) or Cu(II) metalloporphyrins, deactivates the aromatic system toward further formylation, and necessitates harsh demetalation [1]. Post-deprotection with DDQ/BF₃·OEt₂ liberates the formylporphyrins in quantitative yield from dithianyl precursors [1]. Specific yields: 5,10,15-trisubstituted porphyrin 6 obtained in 56% yield; 5,10,15,20-tetrakis(1,3-dithianyl)-porphyrinogen in 53% yield [2].

Porphyrin chemistry Formylporphyrin synthesis Condensation reactions

Total Synthesis Efficiency: 39% Overall Yield for Basidalin in 5 Steps Leveraging Dual Reactivity of 2-Formyl-1,3-dithiane

The first total synthesis of the antitumor antibiotic basidalin was accomplished using 2-formyl-1,3-dithiane as a key building block, achieving 39% overall yield over five steps from commercially available 4-bromo-2-triisopropylsilyloxyfuran [1][2]. The synthesis leveraged the compound's dual reactivity: (i) the electrophilic aldehyde for a regio- and stereocontrolled vinylogous aldol condensation (SVAC) to construct the pivotal (Z)-γ-ylidene-β-bromobutenolide intermediate, and (iii) late-stage dithiane removal to reveal the natural product [1]. No alternative C2 formyl synthon (dimethoxyacetaldehyde, glyoxal hydrate, or dithiolane analog) has been reported to deliver basidalin, as they lack either the requisite stability under the reaction conditions or the capacity for late-stage deprotection under orthogonal conditions.

Natural product total synthesis Tetronamide antibiotics Vinylogous aldol

Iodocyclization Substrate Scope: 1,3-Dithiane-2-carboxaldehyde Enables A3-Coupling Yields of 30–94% vs No Reported Scope for Dithiolane Analog

1,3-Dithiane-2-carboxaldehydes participate in Au-catalyzed one-pot, three-component A3-coupling reactions with amines and alkynes to afford 1-(1,3-dithian-2-yl)propargylamines in 30–94% isolated yields [1]. These propargylamines subsequently undergo regioselective iodocyclization—with iodide-induced dithiane ring cleavage in a bicyclic sulfonium intermediate—to yield tetrasubstituted 3-amino-4-iodothiophenes in 30–87% yields [1]. The entire sequence exploits the dithiane ring both as a stabilizing group during A3-coupling and as a traceless directing/leaving group during iodocyclization. The 1,3-dithiolane-2-carboxaldehyde analog has not been reported in any analogous multicomponent iodocyclization sequence, likely due to its thermal instability and the different ring-strain profile of the five-membered dithiolane, which alters sulfonium intermediate reactivity [2].

Multicomponent reactions Iodocyclization 3-Amino-4-iodothiophenes

Complementary Organocatalysis/Metal Enolate Reactivity: Dual Behavior of 1,3-Dithiane-2-carboxaldehyde as Glyoxal Equivalent vs Oxygen Analogs

In a stereodivergent synthesis of D,D- and L,L-glycero-β-allo-heptopyranoses, 1,3-dithiane-2-carboxaldehyde and dimethoxyacetaldehyde were employed as two different synthetic equivalents of glyoxal . Critically, the dithiane compound enabled a lithium enolate-mediated aldol reaction at the α′-position of the dioxanone scaffold after an initial proline-mediated aldol at the α-position, demonstrating complementary organocatalytic and metal enolate reactivity within the same synthetic sequence . Dimethoxyacetaldehyde, while also participating in the proline-catalyzed aldol, lacks the sulfur atoms necessary for subsequent umpolung deprotonation and cannot support the lithium enolate step. This sequential dual-mode reactivity is unique to the sulfur-containing dithiane glyoxal equivalent and is not accessible with oxygen-based acetals.

Carbohydrate synthesis Organocatalysis Stereodivergent synthesis

Procurement-Driven Application Scenarios for 1,3-Dithiane-2-carboxaldehyde Based on Quantified Differentiation Evidence


Meso-Polyformylporphyrin Synthesis Under Basic Conditions for Photodynamic Therapy Agents

Research groups synthesizing meso-formylporphyrins for photodynamic therapy (PDT) photosensitizers or porphyrin-based materials should procure 1,3-dithiane-2-carboxaldehyde as the exclusive latent formyl synthon compatible with basic condensation conditions. Unlike Vilsmeier formylation, which is restricted to metalloporphyrins, requires acidic conditions, and limits formylation to a single meso position, 2-formyl-1,3-dithiane enables introduction of up to four dithianyl residues on free-base porphyrins. The quantitative preparation of 5-dithianyldipyrromethane and subsequent quantitative DDQ/BF₃·OEt₂ deprotection to formylporphyrins provides a validated, high-yielding route to polyfunctionalized porphyrin architectures inaccessible by any alternative formylation method [1].

Stereodivergent Carbohydrate Synthesis via Sequential Organocatalysis and Metal Enolate Aldol Reactions

Carbohydrate chemists requiring stereodivergent access to rare sugars (e.g., D,D- and L,L-glycero-β-allo-heptopyranoses) should select 1,3-dithiane-2-carboxaldehyde over dimethoxyacetaldehyde as the glyoxal equivalent. The dithiane compound uniquely supports a two-step aldol sequence—proline-catalyzed at the α-position followed by lithium enolate-mediated at the α′-position—on a dioxanone scaffold, enabling stereodivergent synthesis of both enantiomeric series from a single nonchiral starting material. The subsequent dithiane hydrolysis yields a protected D-ribose intermediate for further elaboration. Dimethoxyacetaldehyde is incapable of supporting the lithium enolate step, restricting synthetic outcomes to a single stereochemical pathway .

Total Synthesis of Tetronamide Antibiotics and γ-Ylidene Butenolide Natural Products

Medicinal chemistry groups pursuing total synthesis of tetronamide antibiotics (basidalin and analogs) or γ-ylidene-β-bromobutenolide-containing natural products should procure 2-formyl-1,3-dithiane as the validated C2 formyl building block. The demonstrated 5-step, 39% overall yield synthesis of basidalin—featuring regio- and stereocontrolled vinylogous aldol condensation followed by late-stage dithiane removal—establishes the compound as the only synthetically proven entry to this therapeutically relevant structural class. Neither the thermally unstable 1,3-dithiolane-2-carboxaldehyde nor oxygen-based glyoxal equivalents have been reported in any comparable total synthesis [2].

Multicomponent Synthesis of 3-Amino-4-iodothiophene Libraries via A3-Coupling and Iodocyclization

Medicinal chemistry and chemical biology groups generating substituted thiophene libraries for high-throughput screening should employ 1,3-dithiane-2-carboxaldehyde in Au-catalyzed A3-coupling/iodocyclization cascades. The one-pot, three-component reaction with amines and alkynes delivers 1-(1,3-dithian-2-yl)propargylamines in 30–94% yield, and subsequent I₂-mediated iodocyclization with dithiane ring cleavage affords tetrasubstituted 3-amino-4-iodothiophenes in 30–87% yield. This traceless dithiane strategy—where the ring serves as both stabilizing and leaving group—has no counterpart with the 1,3-dithiolane analog, which lacks documented reactivity in any analogous cascade [3].

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